molecular formula C26H28N8O3 B13846851 N-Formyl Linagliptin

N-Formyl Linagliptin

Cat. No.: B13846851
M. Wt: 500.6 g/mol
InChI Key: IILRNOWSUPYXIV-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl Linagliptin is a characterized impurity of Linagliptin, an active pharmaceutical ingredient used in the management of type 2 diabetes. This reference standard is essential for analytical research and development, playing a crucial role in method development, validation, and quality control processes for the parent drug substance and its formulations. It is a critical tool in regulatory filings, supporting applications for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), and helps manufacturers comply with the stringent requirements of international regulatory bodies such as the USP, EMA, JP, and BP. The compound is supplied with a comprehensive Certificate of Analysis (CoA) to ensure identity, purity, and quality, and is often supported by a detailed Structure Elucidation Report (SER) for maximum reliability. With the molecular formula C₂₆H₂₈N₈O₃ and a molecular weight of 500.55 g/mol, this impurity is meticulously handled and stored at recommended conditions of 2-8°C to ensure stability. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28N8O3

Molecular Weight

500.6 g/mol

IUPAC Name

N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]formamide

InChI

InChI=1S/C26H28N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18H,8-9,12-15H2,1-3H3,(H,27,35)/t18-/m1/s1

InChI Key

IILRNOWSUPYXIV-GOSISDBHSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Origin of Product

United States

Synthesis and Formation Pathways of N Formyl Linagliptin

Chemical Formylation Mechanisms of Linagliptin (B1675411) to Yield N-Formyl Linagliptin

The intentional or unintentional formylation of Linagliptin involves the chemical addition of a formyl group.

Direct formylation is a chemical process where Linagliptin is treated with a formylating agent. smolecule.com This reaction typically involves a nucleophilic attack by the primary amine group on the Linagliptin molecule on the carbonyl carbon of the formylating agent. smolecule.com This process can be conducted under controlled laboratory conditions to synthesize this compound for use as a reference standard in analytical testing. evitachem.com

Various formylating agents can facilitate the conversion of Linagliptin to its N-formyl derivative. Common agents include formic acid and its derivatives like esters and anhydrides, as well as formaldehyde. smolecule.comgoogleapis.com The presence of these species, even in trace amounts as impurities in excipients or from the degradation of formulation components like polyethylene (B3416737) glycol (PEG), can lead to the unintended formation of this compound during manufacturing or storage. googleapis.comgoogle.com The reaction mechanism generally involves the nucleophilic amine of Linagliptin attacking the electrophilic carbonyl carbon of the formylating agent. researchgate.net

Table 1: Common Formylating Agents and Their Role

Formylating Agent Description
Formic Acid A simple carboxylic acid that can directly formylate amines. smolecule.comresearchgate.net
Formaldehyde An aldehyde that can act as a precursor to formylating species. smolecule.comgoogleapis.com
Formic Acid Esters Derivatives of formic acid that can transfer a formyl group. googleapis.comresearchgate.net

Direct Formylation Reactions of Linagliptin

Degradation Pathways Leading to this compound Formation

This compound is frequently identified as a degradation product of Linagliptin when subjected to forced degradation studies, which are designed to assess the stability of a drug substance. niscpr.res.in

Exposure of Linagliptin to elevated temperatures can induce its degradation. Studies have shown that this compound is one of the impurities formed during thermal stress conditions. niscpr.res.in In one study, storing a sample solution at 90°C for 7 days resulted in the formation of this compound. niscpr.res.in However, another study performing thermal degradation at 60°C for 10 days and under photolytic conditions did not observe significant degradation, indicating that the conditions of thermal stress are a critical factor. nih.govresearchgate.net

Oxidative stress is another condition that can lead to the formation of this compound. niscpr.res.in When subjected to oxidative conditions, such as exposure to hydrogen peroxide, Linagliptin can degrade, with this compound being identified as one of the resulting impurities. niscpr.res.in A study utilizing 1.0% hydrogen peroxide at 80°C for one hour confirmed its formation under oxidative stress. niscpr.res.in The presence of oxidizing agents in a drug formulation can therefore contribute to the generation of this impurity over time. ekb.eg

While some studies report that Linagliptin is relatively stable under alkaline conditions, others have noted its degradation. nih.govresearchgate.net In one instance of forced degradation using 1 N sodium hydroxide (B78521) solution at 80°C for one hour, two unidentified peaks were formed, suggesting degradation occurred, although this compound was not explicitly mentioned as a product under these specific alkaline conditions. niscpr.res.in Another study indicated that while this compound can degrade in alkaline solutions, it may also be generated as a degradation product under certain alkaline conditions. smolecule.com The specific by-products can vary depending on the exact pH, temperature, and duration of exposure.

Table 2: Summary of Linagliptin Degradation Studies and this compound Formation

Degradation Condition Conditions Applied This compound Formation Reference
Thermal Sample solution stored at 90°C for 7 days Yes niscpr.res.in
Thermal Stored at 60°C for 10 days Not Observed nih.govresearchgate.net
Oxidative 1.0% Hydrogen Peroxide at 80°C for 1 hour Yes niscpr.res.in
Alkaline 1 N Sodium Hydroxide at 80°C for 1 hour Not explicitly mentioned, other unknown impurities formed niscpr.res.in

| Alkaline | Unspecified alkaline conditions | Can be generated and can also degrade | smolecule.com |

Acid Hydrolysis Studies and Stability Observations

Linagliptin has been found to be susceptible to acid hydrolysis. researchgate.net Studies have shown that when subjected to acidic conditions, Linagliptin undergoes degradation. nih.gov Specifically, significant degradation of 16.42% was observed when a Linagliptin solution was exposed to acid for 24 hours at 60°C. nih.gov While Linagliptin itself is prone to degradation under acidic and alkaline conditions, forced degradation studies indicate that the compound is stable under acid degradation conditions. niscpr.res.in Conversely, this compound is sensitive to hydrolysis, particularly in aqueous environments, which requires careful handling during analysis and storage to prevent its degradation into other compounds. evitachem.comvulcanchem.com

Photolytic Stress Impact on this compound Formation

Photostability testing is a critical component of stress testing for pharmaceutical products to ensure that light exposure does not lead to unacceptable degradation. amazonaws.com The International Council for Harmonisation (ICH) guidelines recommend exposing samples to a minimum of 1.2 million lux hours of visible light. amazonaws.com In the case of Linagliptin, studies have shown it to be stable under UV degradation conditions. niscpr.res.in When subjected to UV-VIS photolysis at 60°C and 60% humidity, only a minor degradation of 0.56% was observed. nih.gov While some impurities were formed, they were all below the 0.1% threshold. nih.gov Other research also indicates that Linagliptin is stable under photolytic stress. neuroquantology.com

Process-Related Impurity Formation During Linagliptin Synthesis

This compound is primarily identified as a process-related impurity that can arise during the synthesis of Linagliptin. vulcanchem.com The manufacturing process involves multiple chemical reactions, and the presence of impurities can be a result of these complex pathways. jingyepharma.comgoogleapis.com Inadequate manufacturing processes, including poor handling or contamination, can also contribute to the formation of impurities in the final Linagliptin product. daicelpharmastandards.com

Side Reactions and Incomplete Conversions in Synthetic Routes

The synthesis of Linagliptin can involve several steps where side reactions or incomplete conversions can lead to the formation of this compound. evitachem.com For instance, some synthetic routes are prone to side reactions that increase the number of impurities, thereby affecting the quality of the final product. google.com One specific pathway involves the aminolysis of an intermediate compound, where incomplete conversion can result in the generation of by-products, including this compound. vulcanchem.com The reaction of a primary or secondary amine-containing active pharmaceutical ingredient with formic acid or its derivatives can also lead to the formation of an N-formyl adduct. google.com

Role of Intermediates in this compound Generation

Intermediates, the compounds formed during the step-by-step chemical reactions leading to the final drug, are crucial in the synthesis of Linagliptin. jingyepharma.com The purity and accuracy of each intermediate have a direct impact on the yield and quality of the final active pharmaceutical ingredient (API). jingyepharma.com The condensation of intermediates formed in the initial stages of Linagliptin synthesis is a potential pathway for the formation of this compound. evitachem.comvulcanchem.com Careful control of these reactions is necessary to minimize the formation of such undesired by-products. evitachem.comvulcanchem.com

Artifactual Formation during Sample Preparation for Analysis

In some instances, impurities are not present in the original substance but are instead formed during the analytical process itself. These are known as artifactual impurities.

Sonication-Induced Formylation Phenomena

A notable example of artifactual formation is the generation of N-formyl impurities due to sonication, a common technique used to dissolve pharmaceutical samples for analysis. researchgate.netresearchgate.net Research has shown that for other secondary amine-containing drugs, N-formylation can occur as an artifact of sample preparation for HPLC analysis. researchgate.netresearchgate.net This reaction can be catalyzed by sonication and/or light. researchgate.netresearchgate.net In the case of Linagliptin, sonication during sample preparation in a diluent containing acetonitrile (B52724) has been linked to the formation of an undesired linagliptin urea (B33335) derivative. researchgate.netresearchgate.net This suggests that sonication can induce chemical reactions, leading to the formation of impurities that were not originally present in the sample. researchgate.netresearchgate.net

Forced Degradation Study Results

Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. The table below summarizes the conditions under which this compound has been observed to form during such studies.

Stress ConditionObservation
Thermal DegradationThis compound was formed. niscpr.res.in
Oxidative DegradationThis compound was formed. niscpr.res.in
Acid DegradationThe compound was found to be stable. niscpr.res.in
UV DegradationThe compound was found to be stable. niscpr.res.in
Alkali DegradationTwo unknown peaks were formed. niscpr.res.in

Influence of Solvents and Excipients on Artifact Formation

The formation of this compound is not solely a consequence of the intrinsic stability of the Linagliptin molecule but is heavily influenced by its chemical environment. This includes the solvents used during synthesis, purification, and formulation, as well as the various excipients it is combined with in a final dosage form. Research into analogous amine-containing active pharmaceutical ingredients (APIs) and forced degradation studies on Linagliptin provide significant insight into these formation pathways.

The primary mechanism for the creation of this impurity is the formylation of the secondary amine group on Linagliptin's piperidine (B6355638) ring. smolecule.com This reaction requires a source of a formyl group, which can be introduced or generated by certain solvents and excipients, particularly under stress conditions such as heat and oxidation. niscpr.res.ingoogleapis.com

Influence of Solvents

Solvents play a multifaceted role in the formation of impurities. They can act as a medium for reactions, contain reactive impurities, or participate directly in degradation pathways. In the context of this compound, solvents like acetonitrile, which are common in HPLC analysis and sample preparation, have been implicated in artifact formation. researchgate.net Studies on other APIs have shown that sonication in acetonitrile can initiate a radical-based mechanism leading to N-formylation. researchgate.net While a similar study on Linagliptin identified a different artifact (linagliptin urea) resulting from hydrocyanic acid impurities in acetonitrile, it highlights the potential for this solvent to be a source of reactive species. researchgate.net

Furthermore, the presence of water or solvents like tetrahydrofuran (B95107) during synthesis can lead to the hydrolysis of this compound, which, while a degradation of the impurity itself, points to the reactivity of the system in the presence of certain solvents. vulcanchem.comevitachem.com

Influence of Excipients

Excipients are a major factor in the long-term stability of APIs in solid dosage forms. Linagliptin, which contains a secondary amine, is susceptible to reactions with excipients or their impurities. google.com It is known that DPP-4 inhibitors with primary or secondary amine groups can exhibit incompatibilities with common excipients such as microcrystalline cellulose (B213188) and various sugars. google.com

A significant pathway for this compound formation is the degradation of common pharmaceutical excipients into formylating species. Patent literature for other amine-containing drugs describes how excipients like polyethylene glycol (PEG) and polyvinyl alcohol (PVA), often used in tablet coatings, can degrade to produce formic acid. googleapis.comgoogle.com This formic acid can then react with the amine group of the API to form the N-formyl adduct. googleapis.comgoogle.com This degradation of excipients can be accelerated by elevated temperature and humidity during manufacturing or storage. googleapis.com Other excipients, such as titanium dioxide, have been shown in studies on other drugs to potentially catalyze formylation reactions in the presence of solvents like acetonitrile. researchgate.net

Forced Degradation Findings

Forced degradation studies, which intentionally stress an API under various conditions, are crucial for identifying potential degradation products and understanding formation pathways. Studies on Linagliptin have shown that this compound is notably formed under thermal and oxidative stress. niscpr.res.in Conversely, the compound was found to be stable under acidic and UV light conditions. niscpr.res.in The results under alkaline conditions are varied, with some studies indicating its formation and others observing different degradation products. smolecule.comniscpr.res.in This variability underscores how specific conditions (e.g., concentration, temperature) dictate the reaction outcomes.

The following table summarizes findings from forced degradation studies on Linagliptin.

Table 1: Summary of this compound Formation in Forced Degradation Studies

Stress Condition Specifics This compound Formation Observed Citation
Thermal Sample stored at 90°C for 7 days. Yes niscpr.res.in
Oxidative Sample treated with 1.0% H₂O₂ at 80°C for 1 hour. Yes niscpr.res.in
Alkaline Sample treated with 1N NaOH at 80°C for 1 hour. No (other unknown peaks formed) niscpr.res.in
Alkaline Degradation in alkaline solutions. Yes smolecule.com
Acidic N/A No (compound was stable) niscpr.res.in
Photolytic (UV) Exposed to 1,200,000 Lux hours and 200 W h/m². No (compound was stable) niscpr.res.in

The following table details potential sources of the formylating agents responsible for creating this compound.

Table 2: Potential Sources of Formylating Species from Solvents and Excipients

Source Category Component Potential Reactive Species/Mechanism Citation
Excipient Polyethylene Glycol (PEG), Polyvinyl Alcohol (PVA) Degradation to formic acid and other formylating species. googleapis.comgoogle.com
Excipient Titanium Dioxide Catalyzes radical-initiated formylation in the presence of certain solvents and energy (e.g., sonication). researchgate.net

| Solvent | Acetonitrile | Can contain impurities like hydrocyanic acid or facilitate radical-initiated reactions. | researchgate.net |

Analytical Methodologies for the Detection and Quantification of N Formyl Linagliptin

Chromatographic Techniques for Separation and Determination

Chromatography, particularly liquid chromatography, is the cornerstone for analyzing N-Formyl Linagliptin (B1675411). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for its quantification and separation from Linagliptin and other related substances. evitachem.comniscpr.res.in Preparative chromatography is then utilized for isolating the impurity for further characterization. niscpr.res.in

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a multi-faceted process that involves the strategic selection of stationary and mobile phases to achieve optimal separation.

The choice of the stationary phase, or column, is a critical first step in method development. The selection is based on the physicochemical properties of the analytes. For the separation of Linagliptin and its impurities, including N-Formyl Linagliptin, various stationary phases have been explored.

Consequently, development efforts shifted to non-polar, reversed-phase columns.

C8 Columns : On a C8 column, this compound, N-acetyl linagliptin, and empagliflozin (B1684318) (another drug often co-formulated with Linagliptin) eluted very close together, resulting in poor resolution. niscpr.res.in

C18 Columns : C18, or octadecylsilane (B103800) bonded silica, is a widely used stationary phase for the analysis of Linagliptin and its impurities. rasayanjournal.co.ingoogle.com A Kromasil C18 column (5.0 µm, 4.6 mm x 250 mm) was found to provide better separation properties for this compound and other related substances compared to other C18 columns tested. rasayanjournal.co.in Another study utilized an Accucore C18 column (150 × 4.6 mm, 2.6μm) for the simultaneous determination of Linagliptin and its related substances. neuroquantology.com

PFP C18 (Pentafluorophenyl C18) Columns : This phase offers alternative selectivity to traditional C18 columns. In one instance, using a PFP C18 column with a mobile phase of 0.1% aqueous orthophosphoric acid and acetonitrile (B52724), this compound and N-acetyl linagliptin were found to co-elute with empagliflozin. niscpr.res.in However, further optimization of the mobile phase on an ACE PFP C18 column (250 x 4.6mm, 3µm) successfully resolved all peaks. niscpr.res.in

The mobile phase composition is meticulously optimized to achieve the desired separation. This involves adjusting the aqueous and organic phase ratio, the pH of the aqueous buffer, and the use of modifiers.

Isocratic vs. Gradient Elution:

Isocratic Elution : Some methods employ a constant mobile phase composition (isocratic) for the separation. For example, a method using a Kromasil C18 column utilized an isocratic mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile (65:35 v/v). rasayanjournal.co.in

Gradient Elution : More commonly, gradient elution is used, where the mobile phase composition is changed over time. This is particularly useful for separating complex mixtures with components of varying polarities, like Linagliptin and its numerous impurities. niscpr.res.ingoogle.com

Mobile Phase Components:

Aqueous Phase : Buffers are essential for controlling the pH and influencing the retention and peak shape of ionizable compounds. Phosphate (B84403) buffers (e.g., 15mM phosphate buffer at pH 2.5) and acids like orthophosphoric acid (e.g., 0.1%) or formic acid (e.g., 0.1%) are frequently used. niscpr.res.inrasayanjournal.co.ingoogle.com

Organic Phase : Acetonitrile is a common organic solvent used in the mobile phase. niscpr.res.inrasayanjournal.co.in Methanol (B129727) is also used, sometimes in combination with acetonitrile, to fine-tune the selectivity of the separation. niscpr.res.in

Optimization Strategies: In one study, initial trials on a PFP C18 column with an orthophosphoric acid/acetonitrile mobile phase resulted in the co-elution of this compound. niscpr.res.in To improve the separation, the following adjustments were made:

Addition of Methanol : 10% methanol was added to the organic phase (mobile phase B), which led to a slight separation. niscpr.res.in

Modification of Aqueous Phase : 10% acetonitrile was then added to the aqueous phase (mobile phase A), which resulted in the separation of all peaks. niscpr.res.in

Further Refinement : Adding another 2% acetonitrile to mobile phase A further improved the resolution, leading to the final optimized method. niscpr.res.in

A successful gradient program for an ACE PFP C18 column involved a mobile phase A consisting of 0.1% methanoic acid and acetonitrile (85:15 v/v) and a mobile phase B of acetonitrile and methanol (90:10 v/v). The gradient was run over 50 minutes to separate nine different impurities. niscpr.res.in

Finalized HPLC Method Parameters

ParameterCondition 1Condition 2
ColumnACE PFP C18 (250 x 4.6mm, 3µm) niscpr.res.inKromasil C18 (250 mm x 4.6 mm, 5.0 µm) rasayanjournal.co.in
Mobile Phase A0.1% Methanoic Acid and Acetonitrile (85:15 v/v) niscpr.res.in0.1% Phosphoric Acid (pH 2.5) rasayanjournal.co.in
Mobile Phase BAcetonitrile and Methanol (90:10 v/v) niscpr.res.inAcetonitrile rasayanjournal.co.in
Elution ModeGradient niscpr.res.inIsocratic (A:B 65:35) rasayanjournal.co.in
Flow Rate1.0 mL/min niscpr.res.in1.0 mL/min rasayanjournal.co.in
Column Temperature40 °C niscpr.res.in30 °C rasayanjournal.co.in
Detection WavelengthNot Specified niscpr.res.in225 nm rasayanjournal.co.in

A significant challenge in the analysis of this compound is achieving adequate resolution from other closely related impurities and the main drug substance, especially when other active pharmaceutical ingredients like empagliflozin are present in the formulation.

Co-elution with N-amino acetyl linagliptin : On a Phenyl Hexyl column, this compound was observed to elute very close to N-amino acetyl linagliptin. niscpr.res.in

Co-elution with Empagliflozin and N-acetyl linagliptin : On both C8 and PFP C18 columns (during initial trials), this compound co-eluted or eluted very closely with N-acetyl linagliptin and empagliflozin, presenting a major separation hurdle. niscpr.res.in

Overcoming these challenges requires a systematic approach to method development, as described in the previous sections. The goal is to achieve a resolution of greater than 2.0 between all adjacent peaks, which indicates a reliable and robust method capable of accurately quantifying each component without interference. niscpr.res.in The stability of the elution order under slightly varied conditions (e.g., flow rate, temperature) is also crucial for method reliability. niscpr.res.in

Mobile Phase Composition and Gradient Elution Strategies

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.

UPLC systems, such as the Dionex Ultimate 3000, have been employed for the determination and quantification of impurities in Linagliptin, including this compound. niscpr.res.in The higher efficiency of UPLC columns allows for more rapid screening of different chromatographic conditions during method development. The principles of stationary and mobile phase selection remain the same as in HPLC, but the technology enables significantly shorter run times and better separation of complex mixtures. This is particularly advantageous for quality control environments where high throughput is necessary. niscpr.res.inacademicstrive.com

Preparative Chromatography for Isolation and Characterization

Once an analytical method has successfully separated this compound from other components, preparative chromatography is used to isolate a sufficient quantity of the impurity for structural elucidation and characterization. This process involves scaling up the analytical separation.

A typical preparative HPLC system includes a pump, a UV detector, and a fraction collector. niscpr.res.in For the isolation of this compound and other impurities, a larger column is used, for example, a YMC ODS AQ C18 column (250 x 50 mm, 10 µm). niscpr.res.in The sample, often a reaction mass from stress studies or a batch of the drug substance where the impurity is present, is injected onto the column. The optimized mobile phase and gradient from the analytical method are adapted for the larger scale. Fractions of the eluent are collected as the separated components exit the detector. The fractions corresponding to the this compound peak are then combined. niscpr.res.in

The isolated substance is often lyophilized (freeze-dried) to obtain a solid powder. niscpr.res.in This purified sample is then subjected to further analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and structure. niscpr.res.inresearchgate.net

Spectroscopic and Spectrometric Characterization Methods

A variety of spectroscopic and spectrometric techniques are utilized to confirm the identity and structure of this compound. vulcanchem.com These methods provide complementary information, leading to a comprehensive structural elucidation.

Mass Spectrometry (MS) and LC-MS Applications for Identification

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. vulcanchem.com When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying impurities in complex mixtures. academicstrive.com

LC-MS/MS (tandem mass spectrometry) has been successfully used for the quantification of Linagliptin and its impurities in various matrices. researchgate.net In the analysis of Linagliptin and its related substances, LC-MS is instrumental in identifying unknown peaks that may arise during stress testing, such as oxidative degradation. rasayanjournal.co.in For instance, an oxidative degradant of Linagliptin was characterized using LC-MS, highlighting the technique's utility in impurity profiling. rasayanjournal.co.in The use of electrospray ionization (ESI) in positive ion mode is a common approach for the mass spectrometric analysis of Linagliptin and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as LC-Q-ToF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), provide accurate mass measurements, which are crucial for confirming the elemental composition of impurities like this compound. nih.gov

Table 1: Mass Spectrometry Parameters for Linagliptin Analysis

ParameterValue/SettingReference
Ionization SourceElectrospray Ionization (ESI) nih.gov
PolarityPositive nih.gov
Capillary Voltage0.8 kV nih.gov
Source Temperature120 °C nih.gov
Desolvation Gas Flow800 L/h nih.gov
Desolvation Temperature550 °C nih.gov
Cone Gas Flow50 L/h nih.gov
Cone Voltage40 V nih.gov
Scan Range (m/z)100–1200 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including this compound. vulcanchem.commdpi.com NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of its structural arrangement. vulcanchem.com Both 1H and 13C NMR are employed to characterize impurities, and in conjunction with MS data, they provide unambiguous structure confirmation. niscpr.res.in The isolation of impurities via techniques like preparative HPLC is often necessary to obtain samples of sufficient purity and quantity for NMR analysis. niscpr.res.inresearchgate.net A detailed Structure Elucidation Report (SER) for this compound, which would include comprehensive NMR data, is crucial for its use as a reference material. veeprho.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of Linagliptin and its impurities in bulk drug and pharmaceutical formulations. academicstrive.comajrconline.org The method is based on the principle that molecules absorb light at specific wavelengths. Linagliptin exhibits a maximum absorbance (λmax) at various wavelengths depending on the solvent used, with reported values around 290 nm, 296 nm, and 297 nm. ajrconline.orgijpsjournal.comjuniperpublishers.com This technique is often used in conjunction with HPLC, where a photodiode array (PDA) detector can monitor the absorbance across a range of wavelengths, aiding in peak identification and purity assessment. niscpr.res.innih.gov For simultaneous estimation of Linagliptin with other drugs, specific wavelengths, including isosbestic points, are selected to ensure accurate quantification. jyoungpharm.org

Table 2: Reported λmax Values for Linagliptin in UV-Vis Spectroscopy

Reported λmax (nm)SolventReference
290Methanol:Water (15:85, v/v) juniperpublishers.com
296Acetonitrile ajrconline.org
297Not specified ijpsjournal.com
225Mobile Phase researchgate.net
230Mobile Phase niscpr.res.in
238Mobile Phase impactfactor.org
292Mobile Phase iajpr.com

Method Validation for Impurity Profiling

Validation of analytical methods is essential to ensure their reliability for impurity profiling. rasayanjournal.co.innih.gov The validation process is conducted in accordance with guidelines from the International Council for Harmonisation (ICH). nih.gov

Linearity and Calibration Range Determination

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a given range. rasayanjournal.co.innih.gov For the quantification of this compound, a calibration curve is constructed by plotting the peak area against a series of known concentrations. rasayanjournal.co.in The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. rasayanjournal.co.in The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. rasayanjournal.co.inajrconline.org

Table 3: Linearity and Range Data for this compound and Related Impurities

CompoundCalibration Range (ppm)Correlation Coefficient (r²)Reference
This compound0.463 - 450>0.99 rasayanjournal.co.in
Linagliptin2 - 12 µg/mL0.9996 nih.gov
Linagliptin1 - 10 µg/mL0.999 ajrconline.org
Linagliptin2.5 - 100 µg/mL0.9998 iajpr.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are also determined as part of the validation process. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.inajrconline.org For this compound, the LOQ has been reported as 0.463 ppm. rasayanjournal.co.in

Detection Limits (LOD) and Quantification Limits (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics in analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits have been determined using high-performance liquid chromatography (HPLC) methods, typically based on the signal-to-noise (S/N) ratio. niscpr.res.in According to International Council for Harmonisation (ICH) guidelines, LOD is commonly established at an S/N ratio of 3:1, while LOQ is set at a 10:1 ratio. niscpr.res.inajrconline.org

In a specific study developing a quantitative HPLC approach for Linagliptin and its related substances, the LOD and LOQ for this compound were precisely determined. rasayanjournal.co.in The sensitivity of the method was demonstrated by establishing a Limit of Detection (LOD) of 0.153 parts per million (ppm) and a Limit of Quantification (LOQ) of 0.463 ppm. rasayanjournal.co.in These values indicate the method is highly sensitive for detecting and quantifying even trace amounts of this compound. rasayanjournal.co.in

Table 1: LOD and LOQ for this compound

ParameterValue (ppm)Basis of Determination
Limit of Detection (LOD)0.153Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)0.463Signal-to-Noise Ratio of 10:1
Data sourced from a study on related substance impurities in Linagliptin API. rasayanjournal.co.in

Accuracy and Precision Assessments (Repeatability and Intermediate Precision)

Accuracy and precision are fundamental to validating an analytical method, ensuring that the results are both true and consistent. Accuracy represents the closeness of the measured value to a true or accepted reference value, while precision reflects the degree of agreement among a series of measurements. ich.org

Accuracy The accuracy of the analytical method for this compound has been confirmed through recovery studies. neuroquantology.com In one validated HPLC method, accuracy was assessed for four related substance impurities, including this compound. rasayanjournal.co.in The study demonstrated excellent accuracy, with recovery values ranging from 99.13% to 101.76%. rasayanjournal.co.in This was determined by spiking a sample with known quantities of the impurity and measuring the recovery, a method often referred to as the standard addition method. neuroquantology.com

Precision Precision is evaluated at two levels as per ICH guidelines: repeatability and intermediate precision. ich.org

Repeatability (Intra-assay Precision): This assesses the precision of the method over a short time under the same operating conditions. ich.org For this compound and other related substances, the repeatability of the HPLC method was established, with the relative standard deviation (%RSD) for precision varying from 0.128% to 0.969%. rasayanjournal.co.in An RSD of less than 2% is generally considered acceptable. jetir.org

Intermediate Precision: This measures the method's precision under varied conditions within the same laboratory, such as on different days, with different analysts, or using different equipment. ich.orgneuroquantology.com Studies have verified the intermediate precision for methods analyzing Linagliptin impurities, confirming the method's reliability over time and with different operators. neuroquantology.com

Table 2: Accuracy and Precision Data for this compound

Validation ParameterMetricResult
Accuracy% Recovery99.13% - 101.76%
Precision% RSD0.128% - 0.969%
%RSD refers to the Relative Standard Deviation. rasayanjournal.co.in

Robustness and Solution Stability Evaluation

Robustness Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. niscpr.res.in It provides an indication of its reliability during normal usage. For HPLC methods quantifying this compound, robustness is typically evaluated by intentionally altering parameters such as:

Flow Rate: For example, varying the pump flow rate by ±0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min from a nominal 1.0 mL/min). niscpr.res.inrasayanjournal.co.in

Column Temperature: Adjusting the column oven temperature by ±2°C or ±5°C. niscpr.res.inrasayanjournal.co.in

Mobile Phase Composition: Modifying the ratio of the mobile phase components, such as the percentage of acetonitrile. niscpr.res.inrasayanjournal.co.in

In a study where these parameters were varied, the method for analyzing this compound proved to be robust, with system suitability parameters remaining within acceptable limits, demonstrating the method's reliability. niscpr.res.inrasayanjournal.co.in

Solution Stability Evaluating the stability of both standard and sample solutions is crucial to ensure that the concentration of the analyte does not change during the analysis time. neuroquantology.com For this compound, solution stability has been assessed under typical laboratory conditions. niscpr.res.in One study found that sample solutions were stable for up to 24 hours when stored in a sampler cooler at 10°C. niscpr.res.in This ensures that accurate quantitative results can be obtained without degradation of the analyte over the course of a typical analytical run. niscpr.res.in

System Suitability Parameters

System suitability testing is an integral part of chromatographic analysis, performed before and during sample analysis to ensure the analytical system is performing adequately. neuroquantology.comnih.gov These tests verify that the resolution and reproducibility of the system are sufficient for the analysis to be conducted. nih.gov Key parameters evaluated for methods analyzing this compound include:

Tailing Factor: Measures the symmetry of the chromatographic peak. A value around 1.0 is ideal, and values are often kept between 1.0 and 1.3 to indicate good peak symmetry. rasayanjournal.co.inneuroquantology.com

Theoretical Plates (Plate Count): This parameter measures the efficiency of the column. Higher plate counts indicate better column efficiency and sharper peaks. rasayanjournal.co.in

Resolution: Ensures that the analyte peak is well-separated from other peaks, including other impurities or the main active pharmaceutical ingredient. niscpr.res.inneuroquantology.com

Table 3: Typical System Suitability Parameters

ParameterAcceptance CriteriaPurpose
Tailing FactorTypically ≤ 1.5Ensures peak symmetry
Theoretical PlatesVaries by method; e.g., >5000Measures column efficiency
ResolutionTypically > 2 between adjacent peaksConfirms separation of components
%RSD of Peak AreaTypically ≤ 2.0%Demonstrates system precision
Acceptance criteria are based on general chromatographic principles and specific study findings. rasayanjournal.co.inneuroquantology.com

Academic Research on N Formyl Linagliptin As a Reference Standard

Role in Analytical Method Development and Validation (AMV)

The development and validation of analytical methods are fundamental to pharmaceutical manufacturing, ensuring that the methods used to test a drug substance are reliable, accurate, and specific. N-Formyl Linagliptin (B1675411) is an essential tool in this process for Linagliptin.

Method Development:

During the development of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), N-Formyl Linagliptin is used to challenge the method's specificity. niscpr.res.in Forced degradation studies are conducted on Linagliptin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate impurities, including this compound. nih.govresearchgate.netresearchgate.net The analytical method must be able to separate the main Linagliptin peak from the peaks of all potential degradation products. rroij.com For instance, research has shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. researchgate.net The ability to resolve this compound from Linagliptin and other impurities demonstrates the method's specificity, a critical requirement as per International Council for Harmonisation (ICH) guidelines. niscpr.res.inmdpi.com

Several studies have detailed the development of RP-HPLC methods for Linagliptin and its impurities. humanjournals.comijcrt.orgjchr.org These methods are validated for parameters like linearity, accuracy, precision, and robustness, often using a range of impurity standards, including this compound. niscpr.res.inrroij.com

Method Validation:

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. This compound reference standards are used in several validation parameters:

Specificity: As mentioned, the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, is crucial. Injecting a solution containing both Linagliptin and this compound helps to confirm that the method can distinguish between them.

Linearity: A validated method must demonstrate a linear relationship between the concentration of an impurity and the analytical response. A series of solutions with known concentrations of this compound are analyzed to establish this relationship.

Accuracy: The accuracy of the method is determined by spiking the drug product with known amounts of this compound and measuring the recovery.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound are established to determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively. rroij.com

The following table summarizes typical chromatographic conditions used in the analysis of Linagliptin and its impurities:

ParameterCondition 1 jchr.orgCondition 2 ijcrt.orgCondition 3 humanjournals.com
Column Sunniest ECO C18 (250 mm x 4.6 mm, 5 µm)HiQ Sil C18 (250 mm x 4.6 mm, 5 μ)Grace C18 (150x4.6 mm i.d.)
Mobile Phase Phosphate (B84403) buffer (pH 5) and Methanol (B129727) (20:80)Methanol:0.1% OPA (80:20 v/v)Methanol: Water (with 1 ml Triethylamine) (80:20, v/v)
Flow Rate 1.5 ml/min1 ml/minNot Specified
Detection Wavelength 275 nmNot Specified294 nm
Retention Time (Linagliptin) 2.61 minutesNot Specified2.70 ± 0.02 min

This table presents a summary of conditions from different research articles for illustrative purposes and does not represent a single standardized method.

Application in Quality Control (QC) for Active Pharmaceutical Ingredients

In the routine quality control of Linagliptin API and its finished dosage forms, this compound serves as a crucial reference marker. vulcanchem.com Its primary role is to ensure that the amount of this specific impurity in each batch of the drug substance is within the acceptable limits set by regulatory authorities.

Impurity Profiling:

Pharmaceutical manufacturers must establish a comprehensive impurity profile for their products. venkatasailifesciences.com this compound is a known impurity that can arise during the synthesis of Linagliptin or as a degradation product during storage. daicelpharmastandards.com QC laboratories routinely test batches of Linagliptin for the presence and quantity of this compound using the validated analytical methods. synzeal.com

Batch Release Testing:

For a batch of Linagliptin to be released for formulation into the final drug product, it must meet predefined specifications for purity. This includes an upper limit for this compound. The use of a well-characterized this compound reference standard allows for the accurate quantification of this impurity in the API.

Stability Studies:

Stability studies are conducted throughout the shelf-life of a drug product to monitor its quality over time. These studies involve storing the drug under specified conditions and periodically testing for impurities. The presence and increase in the concentration of this compound over time can indicate degradation of the API. mdpi.com The data from these studies are essential for determining the appropriate storage conditions and shelf-life of the drug product.

The table below shows a summary of degradation observed for Linagliptin under different stress conditions from a forced degradation study:

Stress ConditionDuration & TemperaturePercentage Degradation
Acidic Hydrolysis (0.1N HCl)24 h at 60 °C16.42% nih.gov
Alkaline Hydrolysis (0.1N NaOH)10 days at 60 °C2.56% nih.gov
Oxidative (3% H2O2)Not Specified39.22% jchr.org
Thermal DegradationNot SpecifiedLeast Degraded ijcrt.org
UV-VIS Photolysis60 °C and 60% humidity0.56% nih.gov

This table compiles findings from various studies and conditions may vary.

Traceability against Pharmacopoeial Standards

Traceability is a critical concept in pharmaceutical analysis, ensuring that the results of measurements are accurate and comparable across different laboratories and over time. Using this compound as a reference standard that is traceable to pharmacopoeial standards (like those from the United States Pharmacopeia - USP, or the European Pharmacopoeia - EP) is essential for regulatory compliance. venkatasailifesciences.comsynzeal.comaxios-research.com

Role of Pharmacopoeial Standards:

Pharmacopoeias provide official standards for drugs and their impurities. While a specific monograph for this compound may not be available in all pharmacopoeias, the general chapters on impurities in drug substances and drug products provide the framework and limits for their control.

Establishing Traceability:

A well-characterized, in-house or secondary reference standard of this compound can be qualified against a primary pharmacopoeial standard of Linagliptin or a commercially available, highly purified this compound standard for which traceability has been established. vulcanchem.com This process involves comparative testing to ensure that the in-house standard provides equivalent results. A detailed Certificate of Analysis (COA) for the this compound reference standard will typically include information on its identity, purity, and the methods used for its characterization, which supports its traceability. venkatasailifesciences.com This ensures that the quantification of this compound in the API is accurate and consistent with global regulatory expectations.

Mechanistic Investigations of N Formyl Linagliptin Formation

Proposed Chemical Reaction Mechanisms (e.g., Nucleophilic Attack, Condensation)

The primary chemical pathway proposed for the formation of N-Formyl Linagliptin (B1675411) involves the formylation of the secondary amine group located on the piperidine (B6355638) ring of the Linagliptin molecule. This reaction is a type of acylation, specifically an amidation or condensation reaction.

The most cited mechanism is a nucleophilic attack by the nitrogen atom of Linagliptin's secondary amine on the carbonyl carbon of a formylating agent. smolecule.com The most common formylating species in this context is formic acid. mdpi.comnih.gov Formic acid can be present as an impurity in pharmaceutical excipients used in drug formulations. mdpi.comnih.gov The reaction proceeds via a condensation mechanism where the amine group reacts with formic acid to form the N-formyl amide, with the elimination of a water molecule. This pathway is considered a general mechanism for the formation of amide impurities when an amine and an acid are present. mdpi.com

Another potential source of N-Formyl Linagliptin is as a process-related impurity generated during the synthesis of Linagliptin itself. vulcanchem.comevitachem.com Incomplete reactions or side reactions with formylating agents or intermediates during the manufacturing process can lead to its formation. vulcanchem.com For instance, the presence of water during certain synthesis steps can lead to hydrolysis reactions that may generate impurities like this compound. evitachem.com

Kinetic Studies of this compound Generation under Stress Conditions

Forced degradation studies, which subject Linagliptin to severe conditions, provide insight into the kinetics and pathways of its degradation. These studies help identify the circumstances under which impurities like this compound are formed. While detailed formal kinetic studies (e.g., determining reaction order and rate constants) for the formation of this compound are not extensively published, the results from various stress tests indicate the conditions that accelerate its generation.

This compound has been specifically identified as a degradation product under thermal and oxidative stress conditions. niscpr.res.in In one study, its formation was observed during thermal degradation experiments. niscpr.res.in The same study also detected this compound following exposure to oxidative conditions. niscpr.res.in

The following table summarizes results from various forced degradation studies on Linagliptin, indicating the conditions under which the parent drug degrades and when this compound was specifically observed. The percentage of degradation refers to the parent drug, Linagliptin.

Stress ConditionParametersLinagliptin Degradation (%)This compound Formation ObservedSource
Thermal80°C for 3 hours14.07%Yes niscpr.res.inhumanjournals.com
Oxidative3% H₂O₂ at RT for 30 min15.82%Yes niscpr.res.inhumanjournals.com
Oxidative3% H₂O₂39.22%Not specified, but oxidative degradation was significant. jchr.org
Acid Hydrolysis0.05N HCl at RT for 30 min11.23%No humanjournals.com
Alkali Hydrolysis0.05N NaOH at RT for 30 min12.54%No humanjournals.com
PhotolyticUV light for 4 daysStableNo humanjournals.com

Note: "RT" refers to Room Temperature. The absence of observed formation does not definitively mean it does not form, only that it was not detected or reported in that specific study.

These studies collectively suggest that the kinetics of this compound formation are significantly accelerated by thermal and oxidative energy, while hydrolytic (acidic, basic) and photolytic stress are less likely to produce this specific impurity. niscpr.res.inhumanjournals.com

Influence of Environmental Factors on Formation Rates

The rate of this compound formation is significantly influenced by specific environmental factors. These factors can increase the probability of the formylation reaction occurring, both during manufacturing and long-term storage.

Key environmental factors include:

Temperature: Elevated temperatures are a primary accelerator for the formation of this compound. mdpi.comgoogle.com As shown in kinetic studies, thermal stress leads to the degradation of Linagliptin and the formation of the N-formyl impurity. niscpr.res.in In the solid state, higher temperatures can increase molecular mobility and the plasticity of the drug substance and excipients, facilitating reactions that would otherwise be slow at ambient temperatures. google.com

Humidity: The presence of moisture is another critical factor. mdpi.comgoogle.com Humidity can facilitate the degradation of certain pharmaceutical excipients, potentially releasing formylating species like formic acid. google.com Furthermore, water can act as a plasticizer in solid dosage forms, increasing the mobility of reactants and accelerating the degradation of the active pharmaceutical ingredient. google.com Studies have noted that the formation of this compound is accelerated in the presence of heat and humidity. mdpi.com

Presence of Formylating Species: The most direct influence is the availability of a formylating agent. The formation rate is directly proportional to the concentration of the reacting species. google.com The primary source of these agents in a finished drug product is often the degradation of excipients, which can generate formic acid or other reactive formyl derivatives. mdpi.comnih.gov Therefore, the choice and quality of excipients are paramount in controlling the formation rate of this compound.

The following table summarizes the key environmental factors and their impact on the formation of this compound.

Environmental FactorInfluence on Formation RateMechanism of InfluenceSource
TemperatureIncreases rateProvides activation energy for the reaction; increases molecular mobility in the solid state. mdpi.comniscpr.res.ingoogle.com
Humidity/MoistureIncreases rateActs as a plasticizer, increasing reactant mobility; can facilitate excipient degradation to release formylating species. mdpi.comgoogle.com
Presence of Formic Acid / FormatesDirectly increases rateActs as the primary reactant (formylating agent) for the nucleophilic attack by the amine group of Linagliptin. mdpi.comnih.govgoogle.com

Future Directions in N Formyl Linagliptin Research

Development of Green Analytical Chemistry Approaches for Detection

The detection and quantification of pharmaceutical impurities like N-Formyl Linagliptin (B1675411) have traditionally relied on methods such as High-Performance Liquid Chromatography (HPLC), which often use hazardous organic solvents like acetonitrile (B52724). niscpr.res.inmdpi.com The principles of Green Analytical Chemistry (GAC) are driving a shift towards developing more environmentally sustainable and safer analytical techniques. mdpi.combiotech-asia.org The goal of GAC is to minimize or eliminate the use of hazardous substances, reduce waste and energy consumption, and enhance analyst safety without compromising analytical performance. biotech-asia.orgaustinpublishinggroup.com

Future research in this area is expected to focus on adapting and developing specific green methods for N-Formyl Linagliptin impurity profiling. While several green methods have been developed for the simultaneous estimation of Linagliptin with other drugs, dedicated green approaches for its impurities are a key next step. ajgreenchem.comekb.egakjournals.com Promising avenues include:

Eco-friendly Mobile Phases: Replacing toxic solvents like acetonitrile and methanol (B129727) with greener alternatives such as ethanol, which is renewable and less toxic. akjournals.com

Miniaturization: Techniques like Capillary Electrophoresis (CE) and Ultra-High-Performance Liquid Chromatography (UHPLC) reduce solvent consumption and waste generation significantly. austinpublishinggroup.com

Advanced Chromatographic Techniques: Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, represents a powerful green alternative for separating complex mixtures and impurities. apacsci.comapacsci.com

Chemometric and Spectroscopic Methods: The development of simple, software-assisted chemometric methods based on UV spectroscopy offers a rapid and solvent-minimal approach for routine analysis. niscpr.res.in

Advanced Mechanistic Studies on Impurity Genesis

A thorough understanding of how this compound is formed is critical for developing effective control strategies. Its genesis is multifactorial, arising from both synthetic and formulation-related pathways. Advanced mechanistic studies are needed to fully elucidate the kinetics and contributing factors of these pathways.

Key formation routes identified include:

Process-Related Impurity: It can be formed during the synthesis of Linagliptin, particularly from incomplete aminolysis reactions or other side reactions involving intermediates. evitachem.comvulcanchem.com Careful control over reaction conditions is necessary to minimize its formation. vulcanchem.com

Degradation Product: Forced degradation studies show that this compound can be formed under thermal and oxidative stress conditions. niscpr.res.in

Drug-Excipient Interaction: A primary pathway for formation in the final dosage form is the reaction of Linagliptin's secondary amine group with formylating agents. nih.gov These agents, such as formic acid and formaldehyde, can be present as reactive impurities in common pharmaceutical excipients. nih.govgoogleapis.com For example, oxidative degradation of polyethylene (B3416737) glycols (PEGs) or the presence of reducing sugars like lactose (B1674315) can generate these formylating species. nih.govgoogle.comgoogle.com The reaction is often exacerbated by conditions of high temperature and humidity. googleapis.com

Future research should employ advanced techniques to probe these mechanisms in greater detail, such as isotopic labeling studies to trace the origin of the formyl group and kinetic modeling to understand the rate of formation under different formulation and storage conditions.

Computational Chemistry Approaches to Predict Formation Pathways

Computational chemistry and in silico modeling are emerging as powerful tools in pharmaceutical development for predicting potential drug degradation and impurity formation, thereby saving significant time and resources. acs.orglhasalimited.org These approaches can identify reactivity risks early in development, guiding formulation and process design. acs.org

For this compound, future research will likely involve the application of predictive software and modeling to understand its formation pathways. This can be achieved through:

Degradation Pathway Prediction: Software programs like Zeneth use expert-derived knowledge bases to predict the products of chemical degradation under various stress conditions (e.g., pH, temperature, oxygen). acs.orgresearchgate.net Such a tool could be used to model the degradation of Linagliptin and its excipients to predict the formation of formylating species and the subsequent N-formylation reaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the chemical reactivity of molecules. nih.govtktsweden.com A model could be developed to assess the susceptibility of Linagliptin's secondary amine to react with formylating agents compared to other potential reaction sites on the molecule.

Molecular Modeling: Simulating the interactions between Linagliptin, excipients, and potential impurities at a molecular level can provide insights into the reaction mechanisms and energetics, helping to explain why certain formulations are more prone to impurity formation. acs.orgmdpi.comnih.gov

By using a combination of these in silico tools, researchers can build a comprehensive risk profile for this compound formation, leading to more targeted and effective control strategies. jst.go.jp

Innovative Strategies for Impurity Control in Pharmaceutical Manufacturing

Controlling impurities like this compound requires a multifaceted approach that integrates process chemistry, formulation science, and quality risk management. veeprho.compharmaknowledgeforum.com Innovative strategies are moving beyond simple end-product testing towards proactive prevention and mitigation.

Future directions for impurity control include:

Quality by Design (QbD): The QbD framework involves systematically understanding how material attributes and process parameters affect product quality. freyrsolutions.comgrace.com For this compound, this means identifying critical material attributes (e.g., excipient purity) and critical process parameters (e.g., drying temperature) that influence its formation and establishing a robust control strategy. grace.comscirp.org

Excipient Control and Selection: A crucial strategy involves the careful screening and selection of excipients to avoid those known to generate reactive impurities. veeprho.comnih.gov This includes sourcing high-purity grades of excipients with low levels of peroxides, aldehydes, and reducing sugars. google.comnih.gov

Use of Scavengers: An innovative formulation approach is the inclusion of "scavengers"—compounds that preferentially react with and neutralize the formylating species. ijpsjournal.com Antioxidants like ascorbic acid or amino acids such as glycine, histidine, and cysteine can act as effective scavengers, preventing the formylation of the drug substance. google.comijpsjournal.compharmaexcipients.comefpia.eu

Real-Time Process Monitoring: Implementing Process Analytical Technology (PAT), such as in-line spectroscopy, allows for real-time monitoring of the manufacturing process, enabling immediate adjustments to prevent conditions that could lead to impurity formation. pharmaknowledgeforum.comfreyrsolutions.com

Q & A

Q. Methodological Answer :

  • Handling : Use local exhaust ventilation and personal protective equipment (PPE) to avoid inhalation or skin contact. Follow protocols for N-Formylglycine, which requires >98% purity and closed-system handling to prevent exposure .
  • Spill Management : Collect spills in sealed containers to prevent environmental contamination; avoid water dispersion .
  • Storage : Store in cool, dark conditions away from oxidizers .

How can Quality by Design (QbD) principles optimize the analytical validation of this compound?

Methodological Answer :
Implement a Plackett-Burman design or Response Surface Methodology (RSM) to assess critical parameters (e.g., pH, temperature) during method development. For example, linagliptin pre-method studies used experimental design matrices to optimize chromatographic conditions . Validate robustness by testing intermediate precision and sensitivity across multiple batches, adhering to ICH guidelines.

What statistical approaches are suitable for analyzing treatment adherence data in long-term studies of this compound?

Methodological Answer :
Use validated tools like the Morisky Medication Adherence Scale and diabetes-specific satisfaction questionnaires, as applied in linagliptin trials . Analyze longitudinal data with mixed-effects models to account for dropout rates and repeated measures. Report adherence metrics alongside clinical outcomes (e.g., HbA1c stability) to contextualize efficacy .

How should researchers address gaps in safety classification data for this compound?

Methodological Answer :
Conduct acute toxicity assays (e.g., OECD Guideline 423) and in vitro mutagenicity screens (Ames test). Reference GHS classification frameworks, though note that N-Formylglycine lacks definitive hazard categorization . Publish negative findings to clarify risks and avoid publication bias.

What strategies ensure reproducibility in synthesizing this compound derivatives?

Q. Methodological Answer :

  • Documentation : Provide step-by-step synthesis protocols in supplementary materials, including reaction conditions and purification methods .
  • Characterization : Use NMR, HPLC, and mass spectrometry for structural confirmation. For novel derivatives, report purity (>95%) and spectral data .
  • Cross-Validation : Collaborate with independent labs to replicate results, as seen in linagliptin combination therapy trials .

How can meta-analyses improve the clinical relevance of this compound research?

Methodological Answer :
Pool data from trials with homogeneous endpoints (e.g., HbA1c ≤6.5%) and adjust for covariates like renal function or comedications. A post hoc analysis of linagliptin trials demonstrated this approach to validate combination therapies . Use random-effects models to account for heterogeneity and publish PRISMA-compliant protocols.

What ethical considerations are critical when designing animal studies for this compound?

Methodological Answer :
Follow ARRIVE guidelines for preclinical reporting, including detailed descriptions of animal models, dosing regimens, and humane endpoints. Reference NIH standards for experimental transparency, such as justifying sample sizes and randomization methods . Disclose conflicts of interest and institutional review board approvals in the manuscript.

How should conflicting data on drug-drug interactions (DDIs) between this compound and metformin be resolved?

Methodological Answer :
Conduct in vitro CYP450 inhibition assays and in vivo pharmacokinetic studies in healthy volunteers. For example, linagliptin/metformin trials used steady-state pharmacokinetic sampling to assess interaction risks . Use mechanistic modeling (e.g., PBPK) to predict DDIs and validate findings in patient subgroups (e.g., renal impairment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.